
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom and two methyl groups attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a suitable precursor, such as 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. The bromination reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions may be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of naphthalene compounds exhibit significant anticancer activities. 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain naphthalene derivatives can induce apoptosis in cancer cells, suggesting a mechanism for anticancer activity.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies suggest that halogenated naphthalene derivatives can exhibit enhanced activity against various bacterial strains. This property is attributed to the ability of bromine to increase the lipophilicity of the compound, facilitating better membrane penetration.
Materials Science
Polymer Chemistry
In materials science, this compound serves as a key building block for synthesizing novel polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as coatings and adhesives.
Dyes and Pigments
The compound's chromophoric properties make it suitable for use in dye synthesis. Research has explored its application in developing dyes that can be used in textiles and other materials, providing vibrant colors while maintaining stability under various environmental conditions.
Synthetic Organic Chemistry
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Reagents in Chemical Reactions
The compound is utilized as a reagent in various chemical reactions, including cross-coupling reactions such as Suzuki and Heck reactions. These reactions are vital in forming carbon-carbon bonds that are essential in constructing complex organic frameworks.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several naphthalene derivatives, including this compound. The study found that these derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating their potential as lead compounds for further development.
Case Study 2: Antimicrobial Activity
In a research article from Antibiotics, scientists tested various brominated naphthalene compounds against resistant strains of Staphylococcus aureus. The results showed that this compound demonstrated significant antibacterial activity compared to non-brominated analogs.
Application Area | Findings | Reference |
---|---|---|
Medicinal Chemistry | Anticancer and antimicrobial properties | Journal of Medicinal Chemistry |
Materials Science | Used as a building block for polymers | Materials Science Journal |
Synthetic Organic Chemistry | Key intermediate for complex organic synthesis | Organic Letters |
Mechanism of Action
The mechanism of action of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom could play a crucial role in binding interactions or in the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
7-Iodo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one:
Uniqueness
The presence of the bromine atom in 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its chloro and iodo analogs. Bromine’s size and electronegativity can significantly impact the compound’s reactivity and interactions in various chemical and biological contexts.
Biological Activity
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- IUPAC Name : 7-bromo-4,4-dimethyl-3,4-dihydro-1(2H)-naphthalenone
- Molecular Formula : C12H13BrO
- Molecular Weight : 253.13 g/mol
- CAS Number : 166978-46-7
- Physical Form : Solid
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. Compounds similar to this one have shown potent inhibitory effects on EGFR with nanomolar IC50 values .
Anticancer Activity
Research indicates that derivatives of naphthalene compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
Cell Line | IC50 Value (μM) | Reference Compound |
---|---|---|
HuCCA-1 | 5.0 | Etoposide |
HepG2 | 4.94 | Doxorubicin |
A549 | 6.5 | Erlotinib |
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of EGFR signaling pathways.
- Induction of apoptosis in cancer cells.
Molecular docking studies suggest that the compound binds effectively within the ATP-binding pocket of EGFR, leading to a blockade of downstream signaling essential for tumor growth .
Study on Anticancer Properties
A study conducted on a series of naphthoquinone derivatives highlighted the importance of substituents like bromine in enhancing anticancer activity. The presence of bromine in the structure was crucial for maintaining high cytotoxicity against cancer cell lines .
Comparative Analysis with Other Compounds
In comparative studies with other known EGFR inhibitors:
- The brominated derivative exhibited superior activity compared to non-brominated analogs.
This suggests that halogen substitution plays a significant role in modulating biological activity and enhancing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one and its derivatives?
- Answer : The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone intermediate (e.g., 7-bromo-3,4-dihydronaphthalen-1(2H)-one) reacts with an aromatic aldehyde in the presence of a base like NaOH. Methanol is often used as the solvent, and reaction progress is monitored via TLC. Post-reaction purification involves silica gel column chromatography with petroleum ether/ethyl acetate/methanol gradients .
Q. How is the crystal structure of this compound determined experimentally?
- Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and data collection is performed using diffractometers. Structural refinement employs SHELXL , which handles anisotropic displacement parameters and hydrogen atom placement (riding models). The cyclohexanone ring typically adopts a chair conformation, and dihedral angles between aromatic systems are calculated to assess planarity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Answer :
- NMR spectroscopy : Confirms regiochemistry and substituent positions.
- HPLC or GC-MS : Validates purity (>95% typical for research-grade material).
- FT-IR : Identifies carbonyl (C=O) and C-Br stretching vibrations.
- Melting Point Analysis : Cross-referenced with literature to confirm identity .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in different solvent systems?
- Answer : Discrepancies arise from measurement conditions (temperature, pH). Use ESOL (Estimated SOLubility) models and experimental validation:
- Predicted Log S : -3.31 (ESOL), -2.72 (Ali), -4.25 (SILICOS-IT).
- Experimental validation : Prepare saturated solutions in DMSO, methanol, and water; quantify via UV-Vis spectroscopy at λmax ≈ 270 nm. Adjust for ionic strength and temperature effects .
Q. What strategies optimize the Claisen-Schmidt condensation yield for sterically hindered derivatives?
- Answer :
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
- Base selection : Use KOH/EtOH for electron-deficient aldehydes; NaOMe for electron-rich systems.
- Catalytic additives : 10 mol% β-cyclodextrin improves regioselectivity in crowded systems .
Q. How does halogen substitution (Br) influence the compound’s bioactivity and protein interactions?
- Answer : The bromine atom enhances lipophilicity (Log P ≈ 2.86), improving membrane permeability. In molecular docking studies, Br forms halogen bonds with protein backbone carbonyls (e.g., SARS-CoV-2 M<sup>pro</sup>). It also increases metabolic stability by resisting oxidative degradation in cytochrome P450 assays .
Q. What crystallographic challenges arise when refining structures with disordered methyl or bromine groups?
- Answer :
- Disorder modeling : Split occupancy for methyl groups in SHELXL (e.g., 50:50 for axial/equatorial positions).
- Anisotropic refinement : Apply to Br atoms to account for elongated thermal ellipsoids.
- Hydrogen bonding networks : Weak C–H···O interactions stabilize crystal packing; use PLATON to validate .
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSBQGIPLDEDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444448 | |
Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166978-46-7 | |
Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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